molecular formula C10H16N2 B13298834 (1-Aminopropan-2-yl)(benzyl)amine CAS No. 3535-17-9

(1-Aminopropan-2-yl)(benzyl)amine

Cat. No.: B13298834
CAS No.: 3535-17-9
M. Wt: 164.25 g/mol
InChI Key: LHNRUKBQFAJHLL-UHFFFAOYSA-N
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Description

(1-Aminopropan-2-yl)(benzyl)amine, also known as benzylisopropylamine, is a chiral amine with the molecular formula C11H16N. This compound is characterized by the presence of both an amino group and a benzyl group attached to a propan-2-yl backbone. It has been utilized in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropan-2-yl)(benzyl)amine typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the formation of the primary amine . Another method involves the reduction of nitro compounds to amines, which can be achieved using various reducing agents such as hydrogen in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-Aminopropan-2-yl)(benzyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: Reduction of nitro compounds to amines is a common reaction.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted amines

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Haloalkanes and ammonia or amines are typical reagents for substitution reactions

Major Products: The major products formed from these reactions include various substituted amines, nitroso compounds, and imines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Aminopropan-2-yl)(benzyl)amine has been extensively studied for its applications in several scientific fields:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Aminopropan-2-yl)(benzyl)amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

    (2S)-1-aminopropan-2-yl](benzyl)amine: A stereoisomer with similar chemical properties but different biological activities.

    1-Aminopropan-2-ol: A related compound with a hydroxyl group instead of a benzyl group, used in the biosynthesis of cobalamin.

    N-benzylpropan-2-amine: Another similar compound with different substituents on the amine group.

Uniqueness: (1-Aminopropan-2-yl)(benzyl)amine is unique due to its specific combination of an amino group and a benzyl group, which imparts distinct chemical and biological properties. Its chiral nature also allows for the exploration of enantiomer-specific activities and applications .

Properties

IUPAC Name

2-N-benzylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRUKBQFAJHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291709
Record name N2-(Phenylmethyl)-1,2-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-17-9
Record name N2-(Phenylmethyl)-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(Phenylmethyl)-1,2-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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